Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate
Description
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a 2-chloropyridin-4-yl substituent and an ethyl ester group. This structure combines the conformational flexibility of the pyrrolidine ring with the aromatic and electronic properties of the chloropyridine moiety, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.
Properties
IUPAC Name |
ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-17-12(16)9-4-6-15(8-9)10-3-5-14-11(13)7-10/h3,5,7,9H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUWFJJEHAPGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a chloropyridine moiety, which is crucial for its biological interactions. The presence of the carboxylate group enhances solubility and bioavailability, making it a suitable candidate for further pharmacological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways. The compound's structure allows it to bind effectively to target proteins involved in cell proliferation and survival.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications:
Antimicrobial Studies
A study explored the antimicrobial efficacy of various derivatives, including this compound, against multidrug-resistant pathogens. The results showed significant inhibition against Klebsiella pneumoniae and Staphylococcus aureus, suggesting that the compound could serve as a lead for developing new antibiotics.
Anticancer Activity
In vitro assays using human lung adenocarcinoma (A549) cells demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The compound's IC50 was determined through MTT assays, revealing a dose-dependent response in cancer cell viability .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrrolidine ring or the chloropyridine substituent can significantly influence its potency and selectivity. For instance, substituents that enhance electron density on the aromatic ring have been correlated with increased anticancer activity .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate and related compounds, focusing on substituents, physicochemical properties, and synthetic relevance.
Key Comparative Insights:
Core Structure and Flexibility
- The target compound’s pyrrolidine ring offers greater conformational flexibility compared to pyridine or pyrazole cores (e.g., ). This flexibility may enhance binding affinity in drug-receptor interactions.
- In contrast, dihydropyridine derivatives (e.g., ) exhibit partial saturation, reducing aromaticity but introducing reactivity at the formyl group.
Substituent Effects
- The 2-chloropyridin-4-yl group in the target compound provides a distinct electronic profile due to chlorine’s electron-withdrawing effect, influencing reactivity in nucleophilic aromatic substitution .
- Halogen diversity is evident in Ethyl 2-chloro-4-iodopyridine-3-carboxylate (), where iodine’s bulkiness may hinder certain reactions compared to chlorine.
The tert-Boc group in introduces steric protection for amines, a strategy common in prodrug design.
Synthetic Utility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
